molecular formula C31H46O3 B15294104 Vitamin K1 Hydroxide

Vitamin K1 Hydroxide

Cat. No.: B15294104
M. Wt: 466.7 g/mol
InChI Key: JLLGIYCYBIMFNP-PGGNBPONSA-N
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Description

Vitamin K1 Hydroxide, also known as phylloquinone hydroxide, is a derivative of Vitamin K1 (phylloquinone). Vitamin K1 is a fat-soluble vitamin that plays a crucial role in blood coagulation and bone metabolism. It is primarily found in green leafy vegetables and is essential for the synthesis of certain proteins required for blood clotting and bone health .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vitamin K1 Hydroxide typically involves the hydroxylation of Vitamin K1. One common method is the catalytic hydrogenation of Vitamin K1 in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under mild conditions. The reaction is carried out in an organic solvent like ethanol or methanol at room temperature and atmospheric pressure .

Industrial Production Methods

Industrial production of this compound often employs large-scale catalytic hydrogenation processes. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient conversion of Vitamin K1 to its hydroxide form. The product is then purified using techniques such as crystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Vitamin K1 Hydroxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Vitamin K1 Hydroxide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its role in cellular processes and its potential as an antioxidant.

    Medicine: Investigated for its potential therapeutic effects in treating conditions related to Vitamin K deficiency, such as osteoporosis and cardiovascular diseases.

    Industry: Used in the formulation of dietary supplements and fortified foods

Mechanism of Action

Vitamin K1 Hydroxide exerts its effects primarily through its role as a cofactor for the enzyme γ-glutamyl carboxylase. This enzyme catalyzes the carboxylation of glutamic acid residues in certain proteins, which is essential for their biological activity. The carboxylated proteins are involved in blood coagulation, bone metabolism, and other physiological processes. This compound is also known to interact with nuclear receptors such as the steroid and xenobiotic receptor (SXR), modulating the expression of genes involved in various metabolic pathways .

Comparison with Similar Compounds

Vitamin K1 Hydroxide is similar to other Vitamin K derivatives, such as:

Uniqueness

This compound is unique due to its hydroxyl group, which imparts different chemical reactivity and potential biological activities compared to other Vitamin K derivatives. Its hydroxyl group allows it to participate in additional hydrogen bonding and redox reactions, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C31H46O3

Molecular Weight

466.7 g/mol

IUPAC Name

2-[(E,7R,11R)-3-hydroxy-3,7,11,15-tetramethylhexadec-1-enyl]-3-methylnaphthalene-1,4-dione

InChI

InChI=1S/C31H46O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-31(6,34)21-19-26-25(5)29(32)27-17-7-8-18-28(27)30(26)33/h7-8,17-19,21-24,34H,9-16,20H2,1-6H3/b21-19+/t23-,24-,31?/m1/s1

InChI Key

JLLGIYCYBIMFNP-PGGNBPONSA-N

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)/C=C/C(C)(CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C=CC(C)(CCCC(C)CCCC(C)CCCC(C)C)O

Origin of Product

United States

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